An In-depth Technical Guide to the Chemical Properties of Boc-D-Phe-Pro-OH
An In-depth Technical Guide to the Chemical Properties of Boc-D-Phe-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-D-phenylalanyl-L-proline (Boc-D-Phe-Pro-OH) is a protected dipeptide that serves as a crucial building block in the synthesis of peptides for pharmaceutical and research applications. The incorporation of the D-isomer of phenylalanine can enhance the metabolic stability of the resulting peptides by making them less susceptible to enzymatic degradation. The proline residue introduces a characteristic kink in the peptide backbone, influencing its conformation and biological activity. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of D-phenylalanine allows for controlled, stepwise peptide synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Boc-D-Phe-Pro-OH.
Core Chemical Properties
The chemical properties of Boc-D-Phe-Pro-OH and its precursor, Boc-D-Phe-OH, are summarized below. While specific experimental data for the dipeptide is limited in publicly available literature, the properties of the precursor provide a valuable reference.
| Property | Boc-D-Phe-Pro-OH | Boc-D-Phe-OH |
| CAS Number | 38675-10-4[1] | 18942-49-9[2][3] |
| Molecular Formula | C19H26N2O5 | C14H19NO4 |
| Molecular Weight | 362.43 g/mol | 265.31 g/mol |
| Appearance | White powder | White to off-white powder |
| Purity | ≥ 99% (HPLC) | ≥ 99% (HPLC) |
| Melting Point | Not available | 80 - 90 °C |
| Optical Rotation | Not available | [α]D20 = -25 ± 2º (c=1 in EtOH) |
| Storage Conditions | Room Temperature | 0 - 8 °C |
Solubility:
Stability:
Boc-protected peptides are generally stable under neutral and basic conditions. The Boc group is labile to acidic conditions, which allows for its removal during peptide synthesis. As a solid, Boc-D-Phe-Pro-OH should be stored at room temperature as recommended by the supplier. For long-term storage, especially in solution, refrigeration is advisable to minimize potential degradation.
Experimental Protocols
Synthesis of Boc-D-Phe-Pro-OH
The synthesis of Boc-D-Phe-Pro-OH involves the coupling of Boc-D-phenylalanine with a proline derivative, typically the methyl or ethyl ester, followed by the saponification of the ester to yield the carboxylic acid. The following is a general experimental protocol based on standard solution-phase peptide synthesis methods.
Materials:
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Boc-D-Phe-OH
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L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
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Dichloromethane (DCM)
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Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Sodium bicarbonate (NaHCO3) solution
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Citric acid solution
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Brine
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
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Methanol (MeOH)
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Water
Procedure:
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Coupling Reaction:
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Dissolve Boc-D-Phe-OH (1.0 eq), H-Pro-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in a mixture of DCM and DMF.
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Cool the solution to 0 °C in an ice bath.
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Add DIPEA or NMM (2.2 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes.
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Add DCC or EDC (1.1 eq) to the reaction mixture.
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Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
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Work-up:
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
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Dilute the filtrate with ethyl acetate.
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Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Phe-Pro-OMe.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Saponification:
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Dissolve the purified Boc-D-Phe-Pro-OMe in a mixture of methanol and water.
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Add LiOH or NaOH (1.5 eq) and stir the mixture at room temperature.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Final Work-up:
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Remove the methanol under reduced pressure.
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Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
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Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield Boc-D-Phe-Pro-OH.
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